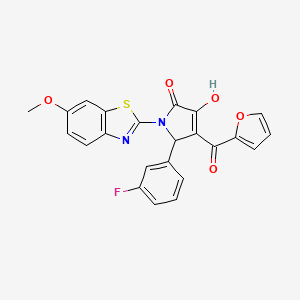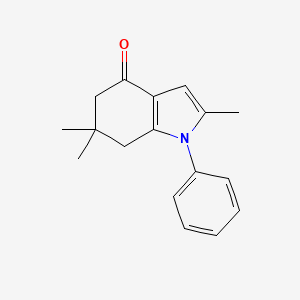![molecular formula C16H22N4S B12137000 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine](/img/structure/B12137000.png)
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Attachment of the methylprop-2-enylthio group: This can be done through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles and phenyl derivatives.
Applications De Recherche Scientifique
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.
Disruption of cell membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Modulation of signaling pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,2,4-triazole-3-thiol: Similar triazole structure but lacks the tert-butyl and methylprop-2-enylthio groups.
4-(Tert-butyl)phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the methylprop-2-enylthio group.
3-(2-Methylprop-2-enylthio)-1,2,4-triazole-4-ylamine: Similar structure but lacks the tert-butylphenyl group.
Uniqueness
5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the tert-butylphenyl and methylprop-2-enylthio groups, which confer distinct chemical properties and potential applications. These groups may enhance the compound’s stability, solubility, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H22N4S |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H22N4S/c1-11(2)10-21-15-19-18-14(20(15)17)12-6-8-13(9-7-12)16(3,4)5/h6-9H,1,10,17H2,2-5H3 |
Clé InChI |
UIQYPFOJRWAXEO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CSC1=NN=C(N1N)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12136920.png)

![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B12136933.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136934.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136946.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B12136952.png)
![methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12136954.png)
![4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12136955.png)

![N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136974.png)
![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12136978.png)


![4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136985.png)
